molecular formula C18H12ClNO4 B8423533 4-(p-Acetoxybenzylidene)-2-(p-chlorophenyl)-5-oxazolone

4-(p-Acetoxybenzylidene)-2-(p-chlorophenyl)-5-oxazolone

Cat. No. B8423533
M. Wt: 341.7 g/mol
InChI Key: ACPWQSKVEVFORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04281190

Procedure details

A mixture of 60 g of N-(p-chlorobenzoyl)glycine, 34.5 g of p-hydroxybenzaldehyde, 23 g of fused sodium acetate and 170 ml of acetic anhydride was heated under reflux for 1 hour. The reaction mixture was cooled slightly and 400 ml of ethanol was added. A solid precipitated on cooling and was filtered and washed with cold ethanol and cold water. An analytical sample was made by recrystallization from CCL4 /EtOH/AcOH, m.p. 185-186.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
[Compound]
Name
fused sodium acetate
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=O)=[CH:4][CH:3]=1.[OH:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1.[C:24](OC(=O)C)(=[O:26])[CH3:25]>C(O)C>[C:24]([O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[C:9]2[C:10](=[O:11])[O:12][C:6]([C:5]3[CH:4]=[CH:3][C:2]([Cl:1])=[CH:14][CH:13]=3)=[N:8]2)=[CH:18][CH:17]=1)(=[O:26])[CH3:25]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NCC(=O)O)C=C1
Name
Quantity
34.5 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
fused sodium acetate
Quantity
23 g
Type
reactant
Smiles
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled slightly
CUSTOM
Type
CUSTOM
Details
A solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold ethanol and cold water
CUSTOM
Type
CUSTOM
Details
An analytical sample was made by recrystallization from CCL4 /EtOH/AcOH

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC=C(C=C2N=C(OC2=O)C2=CC=C(C=C2)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.